From marine animal Axinella sp.

Description

Global Significance of Marine Natural Products in Scientific Discovery

The world's oceans, covering over 70% of the Earth's surface, represent a vast and largely untapped reservoir of biological and chemical diversity. nih.gov Marine organisms, having evolved in diverse and often extreme environments, have developed unique biochemical pathways to produce a plethora of secondary metabolites. These marine natural products (MNPs) exhibit remarkable structural novelty and potent biological activities, making them a focal point for scientific discovery, particularly in the realm of medicine. researchgate.netnih.gov The chemical diversity of MNPs often surpasses that of terrestrial natural products, offering novel scaffolds for drug development. nih.gov Historically, natural products have been a cornerstone of pharmacology, and the marine environment promises to be a rich source of next-generation therapeutic agents. biomolther.org The exploration of marine biodiversity has already yielded thousands of new compounds, with many exhibiting promising anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. dergipark.org.tr

Historical Perspective on Chemical Investigations of Axinella sp.

The chemical investigation of the genus Axinella has a rich history, dating back to early explorations of marine natural products. These sponges quickly gained attention for their ability to produce a wide variety of unusual and biologically active secondary metabolites. dergipark.org.tr Early studies in the mid to late 20th century led to the isolation of novel compounds that spurred further interest in this genus. Over the decades, researchers have identified a diverse chemical arsenal (B13267) from various Axinella species, including alkaloids, terpenoids, steroids, and cyclic peptides. dergipark.org.trresearchgate.net The consistent discovery of novel chemical structures with significant bioactivities has solidified Axinella sp. as a prominent target in marine drug discovery.

Rationale for Researching Bioactive Metabolites from Axinella sp.

The primary rationale for the continued investigation of bioactive metabolites from Axinella sp. lies in their potential to yield novel therapeutic agents. The unique chemical structures of compounds isolated from this genus often represent new pharmacophores that can be developed into drugs with novel mechanisms of action. biomolther.org Many of these compounds have demonstrated potent cytotoxic activity against various cancer cell lines, antimicrobial effects against drug-resistant pathogens, and anti-inflammatory properties, addressing critical unmet needs in medicine. researchgate.netresearchgate.netcmb.ac.lk Furthermore, the study of these metabolites provides valuable insights into chemical ecology, biosynthetic pathways, and the complex interactions between marine sponges and their symbiotic microorganisms. nih.govnih.gov The ongoing discovery of new compounds from Axinella sp. underscores its importance as a renewable resource for biomedical research and drug development.

Structure

2D Structure

Properties

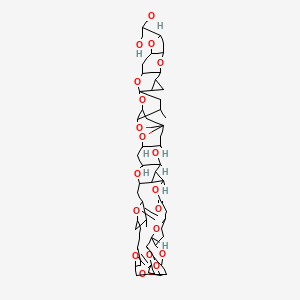

Molecular Formula |

C61H86O19 |

|---|---|

Molecular Weight |

1123.3 g/mol |

InChI |

InChI=1S/C61H86O19/c1-26-13-32-7-9-36-27(2)14-34(65-36)11-12-59-23-47-55(79-59)56-57(73-47)58(80-59)54-37(70-56)10-8-33(67-54)15-49(64)74-53-31(6)52-44(69-43(53)16-38(66-32)30(26)5)19-42-46(72-52)22-61(75-42)24-48-51(78-61)29(4)21-60(77-48)20-28(3)50-45(76-60)18-40-41(71-50)17-39(68-40)35(63)25-62/h26,28-29,31-48,50-58,62-63H,2,5,7-25H2,1,3-4,6H3/t26-,28?,29?,31?,32?,33-,34?,35?,36+,37+,38-,39?,40?,41?,42?,43+,44?,45+,46?,47?,48+,50+,51+,52?,53?,54?,55+,56?,57-,58+,59+,60-,61+/m1/s1 |

InChI Key |

LMZKVILFCFSDGK-QTBWQIHVSA-N |

Isomeric SMILES |

C[C@@H]1CC2CC[C@H]3C(=C)CC(O3)CC[C@]45CC6[C@H](O4)C7[C@@H](O6)[C@@H](O5)C8[C@@H](O7)CC[C@@H](O8)CC(=O)OC9[C@H](C[C@H](C1=C)O2)OC1CC2C(C[C@@]3(O2)C[C@H]2[C@@H](O3)C(C[C@]3(O2)CC([C@H]2[C@@H](O3)CC3C(O2)CC(O3)C(CO)O)C)C)OC1C9C |

Canonical SMILES |

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC3C(O4)CC(O3)C(CO)O)C)C)OC9CC(C1=C)O2)C |

Synonyms |

homohalichondrin B |

Origin of Product |

United States |

Methodologies for the Scientific Investigation of Axinella Sp. Metabolites

Specimen Collection, Preservation, and Taxonomic Verification

The foundational step in the study of Axinella sp. metabolites is the meticulous collection and preservation of sponge specimens. Sponges are typically collected from their marine habitats, with care taken to minimize environmental disturbance. nih.gov Proper preservation is crucial to maintain the integrity of the chemical constituents. Common methods include freezing the samples immediately after collection or preserving them in solvents like ethanol (B145695) or methanol (B129727) to prevent enzymatic degradation and microbial alteration of the natural products. diva-portal.org

Accurate taxonomic identification of the sponge is paramount, as the chemical profile can vary significantly between different species of Axinella. dergipark.org.tr This verification is traditionally performed by expert taxonomists who examine the morphological features of the sponge, such as its shape, color, texture, and skeletal structure (spicules). Increasingly, molecular techniques, such as DNA barcoding, are employed to provide a more definitive and objective identification, ensuring the reproducibility and comparability of chemical studies.

Advanced Extraction and Fractionation Strategies for Metabolome Profiling

Following collection and identification, the next critical phase is the extraction of the chemical compounds from the sponge tissue. A common initial step involves the use of organic solvents, such as methanol or ethanol, to create a crude extract containing a wide range of metabolites. diva-portal.orgnih.gov This crude extract is often a complex mixture that requires further separation to isolate individual compounds.

A widely used method for initial fractionation is the modified Kupchan method, which partitions the crude extract between solvents of varying polarities, such as n-hexane, chloroform (B151607), and aqueous methanol. nih.gov This process separates the compounds based on their solubility, yielding fractions enriched in different classes of metabolites. For instance, non-polar compounds will preferentially dissolve in n-hexane, while more polar compounds will be found in the chloroform and methanol fractions. nih.gov

To further purify these fractions, researchers employ various chromatographic techniques. Flash column chromatography with a solid phase like C18 is a common subsequent step, where a step gradient of solvents is used to elute compounds with increasing polarity. nih.gov Solid-phase extraction (SPE) is another valuable technique used to remove interfering substances, such as salts, which can be present in high concentrations in marine extracts and can interfere with subsequent analyses. diva-portal.org These advanced extraction and fractionation strategies are essential for systematically profiling the metabolome of Axinella sp. and for guiding the isolation of novel and bioactive compounds.

State-of-the-Art Spectroscopic and Chromatographic Approaches for Structural Elucidation

The determination of the precise chemical structure of isolated compounds is a complex process that relies on a suite of sophisticated analytical techniques. Modern natural product research integrates various spectroscopic and chromatographic methods to unambiguously elucidate the molecular architecture of metabolites from Axinella sp.

High-Resolution Mass Spectrometry and Molecular Networking

High-resolution mass spectrometry (HRMS) is a cornerstone technique in the analysis of Axinella sp. metabolites. geomar.deresearchgate.net It provides highly accurate mass measurements of molecules, allowing for the determination of their elemental composition. nih.gov When coupled with tandem mass spectrometry (MS/MS), HRMS can provide fragmentation patterns that offer valuable clues about the structure of a compound. nih.govnih.gov

A powerful emerging approach that leverages MS/MS data is molecular networking. geomar.deresearchgate.net This computational strategy organizes and visualizes large MS/MS datasets based on the similarity of fragmentation spectra. researchgate.net The underlying principle is that structurally related molecules will exhibit similar fragmentation patterns. researchgate.net By creating networks of related compounds, researchers can rapidly identify known compounds (dereplication) and highlight potentially new or unknown metabolites within a complex mixture, guiding further isolation and structural elucidation efforts. geomar.deresearchgate.net This method has been successfully applied to the analysis of extracts from Axinella sinoxea, revealing clusters of phospholipids (B1166683) and steroids. geomar.de

Nuclear Magnetic Resonance Spectroscopy (Advanced Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. longdom.org It provides detailed information about the carbon-hydrogen framework of a compound. One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, reveal the different types of protons and carbons present in a molecule and their chemical environments. nih.govresearchgate.net

For more complex structures, a variety of two-dimensional (2D) NMR experiments are employed. These include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the molecular skeleton. nih.gov

Advanced NMR techniques are critical for piecing together the intricate structures of the novel compounds often discovered in Axinella sp. nih.gov

Chiroptical Methods for Stereochemical Assignment

Many natural products from Axinella sp. are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Determining the absolute configuration of these stereocenters is a significant challenge. Chiroptical methods, which measure the differential interaction of a molecule with left and right circularly polarized light, are essential for this purpose. nih.gov

Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) provide spectroscopic data that can be compared with computationally predicted spectra for different possible stereoisomers. nih.gov The agreement between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. Another approach involves measuring the optical rotation ([α]D) of a pure compound, which indicates the direction it rotates plane-polarized light. nih.govgeomar.de This value can be compared to literature data for known compounds or used in conjunction with other methods for new molecules. nih.govgeomar.de

Hyphenated Analytical Techniques in Metabolomics

The integration of separation techniques with spectroscopic detection, known as hyphenated techniques, has revolutionized the field of metabolomics. nih.govspringernature.com These powerful combinations allow for the analysis of complex mixtures with high sensitivity and selectivity. omicsonline.orglongdom.org

Commonly employed hyphenated techniques in the study of Axinella sp. metabolites include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most powerful and widely used hyphenated technique. nih.gov A liquid chromatograph separates the components of a mixture, which are then directly introduced into a mass spectrometer for detection and analysis. omicsonline.org Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) is particularly effective for comprehensive metabolomic profiling. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and semi-volatile compounds. omicsonline.orglongdom.org The sample is first vaporized and separated by gas chromatography before being analyzed by a mass spectrometer.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This technique couples the separation power of LC with the structural elucidation capabilities of NMR. springernature.com It allows for the direct acquisition of NMR data on separated compounds, which can be invaluable for identifying components in a complex mixture without the need for complete isolation.

These hyphenated techniques, often used in combination with each other and with advanced data analysis tools, provide a comprehensive platform for the in-depth investigation of the rich chemical diversity of Axinella sp. nih.govnih.gov

Bioassay-Guided Isolation and Purification Techniques

Bioassay-guided isolation is a cornerstone strategy in the discovery of novel, biologically active secondary metabolites from marine sponges of the genus Axinella. This approach systematically fractionates the crude extract of the sponge and tests each fraction for a specific biological activity, such as antimicrobial or cytotoxic effects. The most active fractions are then subjected to further separation and purification until a pure, active compound is isolated.

The process typically begins with the extraction of the sponge material using organic solvents like methanol or a mixture of dichloromethane (B109758) and methanol. dergipark.org.trresearchgate.net The resulting crude extract is then partitioned between different solvents of varying polarity to achieve initial separation. For instance, a methanol extract might be partitioned with chloroform to separate compounds based on their solubility. nih.gov

A variety of chromatographic techniques are then employed for further purification. These include:

Column Chromatography: Often using silica (B1680970) gel or Sephadex LH-20, this technique separates compounds based on their polarity and size. researchgate.netspringernature.com

Flash Chromatography: A faster version of column chromatography that uses pressure to move the solvent through the column, often with C18-bonded silica. nih.gov

High-Performance Liquid Chromatography (HPLC): This is a high-resolution technique used in the final stages of purification to isolate pure compounds. Reversed-phase HPLC is particularly effective for separating brominated metabolites. nih.govuni-duesseldorf.de

Thin-Layer Chromatography (TLC): TLC is used to monitor the separation process and to identify fractions containing compounds of interest, often visualized under UV light. researchgate.net

Throughout this process, the biological activity of the fractions is continuously monitored using relevant bioassays. For example, in a study of Axinella sinoxea, fractions were tested for their activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This iterative process of separation and bioassay ensures that the purification efforts are focused on the most promising bioactive constituents.

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the carbon skeleton and the connectivity of atoms within the molecule. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula of the compound. nih.gov

Optical Rotation: The specific rotation ([α]D) is measured to determine the enantiomeric nature of the compound. nih.gov

An integrated approach combining these techniques with modern metabolomics tools, such as molecular networking based on HRMS/MS data, can significantly accelerate the discovery process by mapping the chemical diversity of the sponge extract and targeting the isolation of novel and bioactive metabolites. nih.gov

Cultivation and Cell Culture Techniques for Metabolite Production

The limited availability of bioactive compounds from wild-harvested sponges presents a significant bottleneck for drug development. To address this "supply problem," researchers are exploring in vitro cultivation methods for both the sponge cells themselves and their associated microorganisms, which are often the true producers of the desired metabolites. nih.govnih.gov

In Vitro Sponge Cell Culture (Primmorphs)

A key technique in sponge cell culture is the formation of "primmorphs," which are three-dimensional aggregates of dissociated sponge cells that can proliferate and differentiate, mimicking a functional sponge on a microscopic level. nih.govnih.gov This system offers a controlled environment for studying sponge cell biology and for producing sponge-derived compounds. mdpi.com

The process of creating primmorphs from Axinella sp. involves several steps:

Cell Dissociation: The sponge tissue is carefully dissociated into single cells, often through mechanical and chemical means.

Cell Fractionation: Different cell types can be separated based on their size and density using techniques like differential centrifugation. This allows for the enrichment of specific cell types, such as archaeocytes, which are considered the stem cells of sponges. nih.govresearchgate.net

Primmorph Formation and Cultivation: The dissociated cells are then cultured in a suitable medium, where they re-aggregate to form primmorphs. nih.gov The culture medium is often supplemented with nutrients, growth factors, and specific ions like silicate (B1173343) and iron, which have been found to be essential for the expression of genes involved in extracellular matrix formation and spicule synthesis. nih.gov

Studies on Axinella sp. have shown that different cell fractions can develop into distinct types of primmorphs with varying appearances and cellular compositions. nih.gov For example, enriched spherulous cells, large mesohyl cells, and small epithelial cells from an Axinella species were successfully cultivated into different primmorphs. nih.gov

The production of target metabolites within these primmorph cultures is a key area of research. For instance, cells of Axinella corrugata cultured on FibraCel® disks continued to produce the bioactive alkaloid stevensine (B1337892). mdpi.com The feeding regimen has also been shown to significantly impact both the growth of sponge explants and the biosynthesis of metabolites. In one study, Axinella corrugata explants fed a diet at three times the natural concentration of food cells showed good growth and increased production of stevensine. nih.govresearchgate.net

However, challenges remain in maintaining long-term, stable cell cultures and consistently high yields of metabolites. researchgate.net Future strategies aim to improve the primmorph system by elucidating the genetic control of cell proliferation and morphogenesis and by exploring cell immortalization techniques. nih.gov

Strategies for Cultivating Associated Microorganisms

It is widely recognized that many of the bioactive compounds isolated from sponges are actually produced by their symbiotic microorganisms, including bacteria, archaea, and fungi. nih.govasm.org Therefore, cultivating these microbial symbionts offers a promising and sustainable alternative for producing these valuable natural products. nih.gov

The isolation and cultivation of sponge-associated microorganisms from Axinella sp. involve several strategies:

Isolation Techniques: Microorganisms are typically isolated from the sponge tissue by plating homogenized sponge samples onto various culture media. researchgate.net Different cultivation methods, such as floating filter cultivation and the use of specialized media, are employed to try and culture the diverse and often "unculturable" microbial community. rsc.org

Identification of Producers: Once isolated, the microbial cultures are screened for the production of bioactive compounds. This is often done using bioassays similar to those used in the bioassay-guided isolation from the whole sponge. For example, a fungus, Aspergillus sydowii, isolated from an Axinella sp., was found to produce substances that inhibited the growth of multidrug-resistant bacteria. researchgate.net

Molecular and Chemical Analysis: The bioactive microbial strains are identified using molecular techniques, such as 16S rRNA gene sequencing for bacteria. nih.govresearchgate.net The chemical compounds they produce are then isolated and identified using the same spectroscopic and chromatographic methods described earlier.

Research on the microbial community of Axinella corrugata has revealed a remarkable diversity of bacteria, including many potentially novel taxa. nih.gov Notably, a significant portion of the symbiotic community was related to sulfur-oxidizing bacteria. nih.gov In another instance, a Penicillium species associated with the Mediterranean sponge Axinella verrucosa was found to produce several known and new bioactive compounds. researchgate.net

The cultivation of these symbiotic microorganisms not only provides a sustainable source of bioactive compounds but also allows for the optimization of production through fermentation technology. nih.gov Furthermore, genome mining of these cultured microbes can reveal the biosynthetic gene clusters responsible for producing the desired metabolites, opening up possibilities for genetic engineering to enhance yields. rsc.org

Chemodiversity and Structural Features of Axinella Sp. Derived Metabolites

Unique Structural Motifs and Substructure Characterization

The chemical arsenal (B13267) of Axinella species is characterized by several unique structural motifs and complex substructures. These distinct molecular architectures are a testament to the sophisticated biosynthetic pathways within these organisms.

Alkaloids: A hallmark of the genus is the production of pyrrole-imidazole alkaloids (PIAs). These metabolites are constructed around a core of brominated or non-brominated pyrrole-2-carboxamide linked to an amino-imidazole group. nih.gov Variations within this class are extensive, ranging from simple linear molecules like oroidin (B1234803) to more complex cyclic structures. nih.gov Specific examples from Axinella species include (E)-axinohydantoin and hymenialdisine (B1662288), which feature unique hydantoin (B18101) and azepine rings, respectively. nih.gov

Terpenoids: Axinella species are a prolific source of terpenoids, particularly sesquiterpenoids and diterpenoids, often containing unusual nitrogenous functional groups like isonitriles, isothiocyanates, and formamides. researchgate.netnih.gov The sesquiterpenoids are built upon diverse carbon skeletons, including the 4-epi-eudesmane, axane, and the novel "spiroaxane" frameworks, first identified from Axinella cannabina. researchgate.netdocumentsdelivered.com Diterpenes based on the cycloamphilectane ring system, such as N-formyl-7-amino-11-cycloamphilectene, have also been isolated, adding to the structural variety. nih.gov

Peptides and Macrolides: Beyond alkaloids and terpenoids, certain Axinella species produce cyclic peptides and complex macrolides. For instance, axinastatins are cycloheptapeptides, cyclic structures composed of seven amino acid residues. While not broadly characteristic of the entire genus, the discovery of potent polyether macrolides, similar to halichondrins, from a specific Axinella specimen highlights the genus's capacity for producing large, intricate molecules. nih.gov

Structural Motifs in Axinella sp. Metabolites

| Compound Class | Core Structural Motif / Skeleton | Example Compounds |

|---|---|---|

| Pyrrole-Imidazole Alkaloids | Pyrrole-2-carboxamide linked to an amino-imidazole; hydantoin and azepine rings | Oroidin, Hymenialdisine, (E)-Axinohydantoin |

| Sesquiterpenoids | Axane, Spiroaxane, 4-epi-eudesmane skeletons with isonitrile or isothiocyanate groups | Axisonitrile-1, Axisothiocyanate-1, Acanthellin-1 |

| Diterpenoids | Cycloamphilectane ring system | N-formyl-7-amino-11-cycloamphilectene |

| Cyclic Peptides | Cycloheptapeptide | Axinastatin |

| Macrolides | Polyether macrolide | Halichondrin-like compounds |

Biological Activities and Molecular Mechanisms of Action Non Clinical

In Vitro and In Vivo (Non-Human) Biological Screening Models

The discovery of bioactive compounds from marine organisms like Axinella sp. relies on robust screening platforms. Initial assessments are typically performed using in vitro models, which involve testing extracts or pure compounds on isolated molecules, cells, or tissues. A common method is the MTT colorimetric assay, which is used to evaluate the cytotoxic effects of compounds on various human cancer cell lines. nih.gov This cell viability assay provides a preliminary indication of a compound's potential as an antineoplastic agent.

Phenotype-based screening in whole organisms, or in vivo screening, offers the advantage of assessing a compound's activity, toxicity, and specificity within a complex physiological system from the outset of the discovery process. nih.gov Animal models such as zebrafish (Danio rerio) and mice are utilized for this purpose. nih.govresearchgate.net Zebrafish, for instance, are an efficient model for rapid, large-scale in vivo screening to identify compounds that modulate specific biological pathways. nih.gov For anti-inflammatory studies, carrageenan-induced paw edema in mice is a standard in vivo model used to test the efficacy of extracts from Axinella species. atlantis-press.comresearchgate.net These non-human screening models are crucial for identifying promising compounds and elucidating their biological effects before any consideration for further development. researchgate.net

Antineoplastic and Cytotoxic Activities

A significant number of compounds isolated from Axinella sp. and related sponges within the Axinellidae family exhibit potent antineoplastic and cytotoxic properties. nih.govacs.org These activities are attributed to a wide range of chemical classes, including alkaloids, peptides, and complex macrolides. nih.govbohrium.com

Notable examples include the halichondrins, such as halichondrin B and homohalichondrin B, which are polyether macrolides isolated from a Western Pacific Axinella sp. bohrium.com These compounds have demonstrated remarkable potency against the U.S. National Cancer Institute's panel of 60 human tumor cell lines. bohrium.com Another class of compounds are the axinastatins, which are cyclic peptides. Axinastatin 1, a cycloheptapeptide, and axinastatins 2 and 3 have also been isolated from Axinella sp. and identified as cell growth inhibitory constituents. bohrium.comacs.org The cytotoxic profiles of these compounds identify them as potential leads for anticancer drug development. nih.gov

| Compound/Extract | Organism | Activity | Model System | Reference |

| Halichondrin B | Axinella sp. | Potent cytotoxicity | NCI-60 human tumor cell line panel | bohrium.com |

| Homohalichondrin B | Axinella sp. | Potent cytotoxicity | NCI-60 human tumor cell line panel | bohrium.com |

| Axinastatin 1 | Axinella sp. | Cell growth inhibition | P388 leukemia cell line | bohrium.com |

| Axinastatins 2 & 3 | Axinella sp. | Cell growth inhibition | P388 leukemia cell line | acs.org |

| Diterpene isonitriles | Dragmacidon (Pseudoaxinella) flava | Cytotoxicity | Human PC3 prostate cancer cells | nih.gov |

A primary mechanism by which Axinella-derived compounds exert their anticancer effects is through the induction of apoptosis (programmed cell death) and modulation of the cell cycle. Apoptosis is a critical process for eliminating cancerous cells, and its induction is a key strategy in cancer therapy. nih.gov This process involves the activation of a cascade of enzymes called caspases and is regulated by pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.govnih.gov

Natural products can trigger apoptosis in cancer cells by altering the expression of these regulatory proteins. nih.govmdpi.com While direct studies on apoptosis induction by specific named compounds from Axinella are detailed under other mechanisms, the potent cytotoxic activity of peptides like axinastatin 1 suggests an involvement in fundamental cell growth control processes. bohrium.com The high representation of L-Proline and L-Valine in axinastatin 1 and other antineoplastic peptides is thought to be significant for this growth control. bohrium.com Furthermore, bioactive compounds from marine sources are known to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle, which often precedes apoptosis. nih.govmdpi.com

The cytoskeleton, particularly the microtubule network, is a crucial target for anticancer drugs. Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintenance of cell shape. nih.gov Compounds that interfere with microtubule dynamics can arrest cells in mitosis, leading to cell death.

The halichondrins, isolated from Axinella sp., are exceptionally potent antimitotic agents that function by interacting with tubulin, the protein subunit of microtubules. bohrium.com Their biological activity profiles show a high correlation with other tubulin-binding agents. bohrium.com Eribulin, a structurally simplified synthetic analogue of halichondrin B, acts as a microtubule inhibitor with an end-poisoning mechanism, meaning it inhibits microtubule growth without affecting shortening. bohrium.comnih.gov This disruption of microtubule dynamics is a key mechanism behind the powerful anticancer effects of the halichondrin class of molecules. nih.gov

Telomerase is an enzyme responsible for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. This enzyme is inactive in most normal somatic cells but is reactivated in the vast majority of cancer cells, enabling their unlimited proliferation. nih.gov Inhibition of telomerase is therefore considered a promising strategy for cancer therapy.

A highly sulfated lipopolysaccharide, Axinelloside A, isolated from the marine sponge Axinella infundibula, has been identified as a potent inhibitor of human telomerase. nih.govcapes.gov.br In in vitro assays, Axinelloside A demonstrated strong inhibitory activity with a half-maximal inhibitory concentration (IC₅₀) of 2.0 µg/mL. nih.govcapes.gov.br This discovery highlights a distinct mechanism of action for compounds from Axinella and presents a novel chemical scaffold for the development of telomerase-targeting anticancer drugs. nih.gov

| Compound | Organism | Target | Activity (IC₅₀) | Reference |

| Axinelloside A | Axinella infundibula | Human Telomerase | 2.0 µg/mL | nih.govcapes.gov.br |

Intracellular signal transduction pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/AKT pathways, are fundamental for regulating cell proliferation, survival, and differentiation. cellsignal.comnih.gov Aberrant signaling in these pathways is a hallmark of many cancers, making them prime targets for therapeutic intervention. cellsignal.com

Natural products can modulate these pathways at various points. researchgate.net For example, the PI3K/AKT/mTOR pathway is crucial for cell survival, and its inhibition can induce apoptosis. mdpi.com While direct modulation of MAPK or PI3K/AKT pathways by specific named compounds from Axinella sp. is not extensively detailed in the reviewed literature, the downstream effects of compounds like the halichondrins strongly suggest an impact on these signaling cascades. By disrupting microtubule dynamics, these agents trigger mitotic arrest, which in turn activates signaling checkpoints that can lead to apoptosis. nih.gov The activation of such signaling cascades is an integral part of the cellular response to the cytoskeletal stress induced by these compounds. nih.gov

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is linked to the development of various diseases, and compounds that can modulate the immune response are of great therapeutic interest. mdpi.com Marine sponges from the Axinellidae family are known to produce metabolites that exhibit anti-inflammatory activities. nih.gov

An in vivo study using a gel extract from the marine sponge Axinella carteri demonstrated significant anti-inflammatory activity in a carrageenan-induced mouse paw edema model. atlantis-press.comresearchgate.net The study suggested that the observed effects were due to the presence of flavonoid compounds capable of inhibiting the cyclooxygenase (COX) enzyme, which is key in the biosynthesis of inflammatory prostaglandins. atlantis-press.comresearchgate.net In this model, a 0.04% concentration of the Axinella carteri extract gel produced an inhibition of inflammation (88.73%) comparable to the positive control, diclofenac. atlantis-press.com Secondary metabolites from marine sponges can also exert immunomodulatory effects, influencing the activity of various immune cells and the production of signaling molecules like cytokines. nih.govnih.gov These properties indicate another important facet of the therapeutic potential of compounds derived from Axinella sp.

| Extract/Compound Source | Model System | Effect | Proposed Mechanism | Reference |

| Axinella carteri gel extract (0.04%) | Carrageenan-induced mouse paw edema | 88.73% inhibition of inflammation | Inhibition of cyclooxygenase (COX) enzyme | atlantis-press.comresearchgate.net |

Inhibition of Inflammatory Mediators and Pathways

Chemical constituents from Axinella sp. have demonstrated notable anti-inflammatory effects through various mechanisms. A crude extract of an Axinella species, containing a mix of alkaloids, terpenoids, flavonoids, and saponins, exhibited potent anti-inflammatory activity. This was evidenced by its ability to inhibit protein denaturation and stabilize bovine erythrocyte membranes under heat and hypertonicity-induced stress. researchgate.net Furthermore, the extract showed strong scavenging activity against nitric oxide (NO), a key inflammatory mediator. researchgate.net

Specific compounds and their mechanisms have also been identified. Marine diterpenes isolated from an Axinella species were found to control the overproduction of nitric oxide and prostaglandin (B15479496) E2 (PGE2). dergipark.org.tr This was achieved through the dual inhibition of inducible nitric oxide synthase (iNOS) expression and cyclooxygenase-2 (COX-2) activity. These diterpenes also influenced the production of tumor necrosis factor-alpha (TNF-α), a pivotal pro-inflammatory cytokine. dergipark.org.tr Similarly, a gel extract from Axinella carteri demonstrated anti-inflammatory effects comparable to the non-steroidal anti-inflammatory drug (NSAID) diclofenac, with its activity attributed to the presence of flavonoids that inhibit the COX enzyme. atlantis-press.com

However, not all compounds from Axinella show strong anti-inflammatory potential. A study on pyrrololactam alkaloids, including the new axinellamine E, from a South China Sea Axinella sp. revealed only weak inhibitory activity against nitric oxide production in lipopolysaccharide-stimulated RAW 264.7 macrophage cells. nih.gov

Table 1: Anti-inflammatory Activity of Compounds from Axinella sp.

| Compound/Extract | Source Organism | Anti-inflammatory Mechanism | Reference |

|---|---|---|---|

| Crude Sponge Extract | Axinella sp. | Inhibition of protein denaturation, membrane stabilization, nitric oxide scavenging | researchgate.net |

| Marine Diterpenes | Axinella sp. | Inhibition of iNOS expression and COX-2 activity, modulation of TNF-α | dergipark.org.tr |

| Flavonoids | Axinella carteri | Inhibition of cyclooxygenase (COX) enzyme | atlantis-press.com |

Modulation of Lymphocyte Proliferation

Certain compounds from Axinella sp. have been shown to modulate the proliferation of lymphocytes, key cells of the adaptive immune system. A cyclic peptide named hymenamide C, isolated from a marine sponge identified as Axinella sp., was found to significantly inhibit lymphocyte proliferation. dergipark.org.tr

In contrast, other compounds from this genus exhibit mitogenic, or proliferation-inducing, properties. Two galactose-binding hemagglutinins, axinella I and axinella II, were isolated from Axinella polypoides. Axinella I demonstrated a strong mitogenic effect on human peripheral blood lymphocytes, with a more pronounced effect on T cells than B cells. This mitogenic activity was specifically inhibited by D-galactose, suggesting a lectin-like interaction with cell surface glycoproteins. Interestingly, axinella I also displayed a depressive effect on lymphocytes under certain conditions, indicating a complex immunomodulatory role. dergipark.org.tr

Furthermore, a glycosphingolipid obtained from Axinella damicornis was shown to possess immunostimulatory effects, as demonstrated by its ability to induce splenocyte proliferation. dergipark.org.tr

Table 2: Modulation of Lymphocyte Proliferation by Compounds from Axinella sp.

| Compound | Source Organism | Effect on Lymphocyte Proliferation | Molecular Target/Mechanism | Reference |

|---|---|---|---|---|

| Hymenamide C | Axinella sp. | Inhibition | Not specified | dergipark.org.tr |

| Axinella I | Axinella polypoides | Mitogenic (especially T cells) and depressive | Binds to galactose moieties on cell surface | dergipark.org.tr |

| Axinella II | Axinella polypoides | Not mitogenic | Not applicable | dergipark.org.tr |

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

The genus Axinella is a rich source of compounds with a broad spectrum of antimicrobial activities.

Spectrum of Activity Against Pathogenic Microorganisms

A prominent group of antimicrobial compounds from Axinella sp. are the axinellamines, which are dimeric pyrrole-imidazole alkaloids. These compounds exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. acs.org Notably, they are active against clinically significant resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). acs.org Their activity against the fungus Candida albicans, however, is significantly lower than their antibacterial potency. acs.org

Triterpenoids isolated from Axinella infundibuliformis also display significant antimicrobial properties. One such compound, 3β-Hydroxylup-20(29)-ene, showed strong activity against the Gram-negative bacterium Pseudomonas aeruginosa. Crude extracts from this sponge were also effective against MRSA. researchgate.netacgpubs.org Furthermore, these extracts demonstrated mild antifungal activity against Candida albicans, Microsporum gypseum, and Cryptococcus neoformans. researchgate.netacgpubs.org

In addition to the sponge itself, associated microorganisms are a source of antimicrobial agents. Bacteria isolated from an Axinella sp. were found to produce compounds with antibacterial activity against Carbapenem-Resistant Acinetobacter baumannii (CRAB), a challenging nosocomial pathogen. teknolabjournal.com

Table 3: Spectrum of Antimicrobial Activity of Compounds from Axinella sp.

| Compound/Extract | Source Organism | Target Microorganisms | Reference |

|---|---|---|---|

| Axinellamines | Axinella sp. | Gram-positive bacteria (including MRSA), Gram-negative bacteria. Weak activity against Candida albicans. | acs.org |

| 3β-Hydroxylup-20(29)-ene | Axinella infundibuliformis | Pseudomonas aeruginosa | researchgate.netacgpubs.org |

| Crude Extracts | Axinella infundibuliformis | Methicillin-resistant Staphylococcus aureus (MRSA), Candida albicans, Microsporum gypseum, Cryptococcus neoformans | researchgate.netacgpubs.org |

Proposed Antibacterial Mechanisms (e.g., Membrane Disruption)

The antibacterial mechanisms of compounds from Axinella sp. appear to be multifaceted. For the axinellamines, the detailed mode of action is still under investigation, but it is thought to involve the inhibition of normal cellular division. acs.org These compounds induce an aberrant cellular morphology, consistent with the disruption of septum formation during cell division. acs.org While membrane destabilization is also observed, it is considered a secondary effect rather than the primary mechanism of bacterial death. acs.org

For a novel antibacterial peptide identified from a bacterial endosymbiont of Axinella donnani, a more specific molecular target has been proposed. This peptide is thought to inhibit the function of the β-barrel assembly machinery (BamA) protein. nih.gov BamA is a crucial component of the outer membrane of Gram-negative bacteria, responsible for the assembly of outer membrane proteins. Its inhibition would disrupt membrane biogenesis and lead to cell death. nih.gov

In the case of antimicrobial triterpenoids, their lipophilic nature is key to their mechanism. It is proposed that these compounds penetrate the lipid-rich bacterial cell membranes, causing a disruption of the membrane structure. nih.gov This leads to increased permeability and leakage of essential intracellular components, ultimately resulting in bacterial cell death. nih.gov

Neuroprotective and Neurotrophic Activities

Beyond their anti-inflammatory and antimicrobial properties, compounds from Axinella sp. have shown promise in the context of neuroprotection.

Protection Against Neuronal Cell Death and Oxidative Stress

Several alkaloids from Axinella species have demonstrated direct neuroprotective effects. Novel bromopyrrole alkaloids isolated from the Mediterranean sponge Axinella verrucosa were found to protect neurons against the excitotoxicity induced by the neurotransmitters serotonin (B10506) and glutamate. nih.gov Another alkaloid from Axinella verrucosa, hymenaldisine, acts as a potent inhibitor of glycogen (B147801) synthase kinase 3β (GSK3β). mdpi.com The overactivity of GSK3β is implicated in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease. By inhibiting this enzyme, hymenaldisine can prevent this pathological process. mdpi.com

Derivatives of the alkaloid fascaplysin (B45494), also found in Axinella sp., show potential for neuroprotection through the activation of antioxidant enzymes. This provides a defense mechanism against reactive oxygen species (ROS), which are major contributors to oxidative stress and neuronal damage in neurodegenerative diseases. mdpi.com

Saponins, a class of compounds identified in crude extracts of Axinella sp., are generally recognized for their neuroprotective capabilities. researchgate.netnih.gov Their mechanisms are diverse and include antioxidant effects, anti-inflammatory actions, and modulation of neurotrophic factors, all of which contribute to protecting neurons from cell death and oxidative stress. nih.gov

Table 4: Neuroprotective Activity of Compounds from Axinella sp.

| Compound Class | Source Organism | Neuroprotective Mechanism | Reference |

|---|---|---|---|

| Bromopyrrole Alkaloids | Axinella verrucosa | Protection against serotonin- and glutamate-induced excitotoxicity | nih.gov |

| Hymenaldisine | Axinella verrucosa | Inhibition of GSK3β, preventing tau hyperphosphorylation | mdpi.com |

| Fascaplysin Derivatives | Axinella sp. | Activation of antioxidant enzymes, protection against ROS | mdpi.com |

Enzyme Inhibition in Neurological Pathways

While many compounds from marine organisms are investigated for their neuroprotective potential, specific data on enzyme inhibition in neurological pathways by compounds from Axinella sp. are emerging. mdpi.com Alkaloids, in particular, are recognized for their potential to act as inhibitors of enzymes like acetylcholinesterase (AChE), which is crucial for nerve transmission. mdpi.comnih.gov Inhibition of AChE increases the concentration and duration of the neurotransmitter acetylcholine, a mechanism considered beneficial in neurodegenerative conditions like Alzheimer's disease. nih.gov For instance, a pseudozoanthoxanthin-like compound from Parazoanthus axinellae, a zoanthid that lives on Axinella sponges, acts as a competitive inhibitor of acetylcholinesterase with a Ki of 4 µM. nih.gov Although this compound is from a symbiotic organism, it highlights the potential of the Axinella-associated chemical space for discovering inhibitors of neurologically relevant enzymes. Further research is needed to isolate and characterize specific enzyme inhibitors from Axinella sp. itself and evaluate their activity on targets within neurological pathways.

Antiprotozoal Activities

Several compounds from the Axinella genus have demonstrated notable activity against various protozoan parasites. nih.gov A prominent example is the steroid (3β,5α,8α,22E,24R)-epidioxyergosta-6,22-dien-3-ol, also known as 5α,8α-peroxyergosterol, which has been isolated from the marine sponge Axinella cannabina. nih.gov This compound is part of a larger group of polycyclic endoperoxides that show a high likelihood of possessing antiprotozoal properties. nih.gov

Additionally, a variety of pyrrole-imidazole alkaloids, including ageliferin, bromoageliferin, sceptrin, and agelongine, have been isolated from marine sponges of the Agelas and Axinella genera. nih.gov These compounds have been evaluated for their in vitro activity against several protozoan parasites. nih.gov Ageliferin, for instance, showed activity against Trypanosoma brucei rhodesiense and Leishmania donovani with IC50 values of 0.4 µg/mL and 1.1 µg/mL, respectively. nih.gov Bromoageliferin also displayed activity against these parasites with IC50 values of 1.5 µg/mL and 3.8 µg/mL, respectively. nih.gov The research into these compounds underscores the potential of Axinella-derived natural products in the development of new antiprotozoal agents. mdpi.com

| Compound | Target Organism | Activity (IC50) | Source Organism |

|---|---|---|---|

| Ageliferin | Trypanosoma brucei rhodesiense | 0.4 µg/mL | Agelas/Axinella genera |

| Ageliferin | Leishmania donovani | 1.1 µg/mL | Agelas/Axinella genera |

| Bromoageliferin | Trypanosoma brucei rhodesiense | 1.5 µg/mL | Agelas/Axinella genera |

| Bromoageliferin | Leishmania donovani | 3.8 µg/mL | Agelas/Axinella genera |

| Sceptrin | Plasmodium falciparum | 1.1 µM | Agelas/Axinella genera |

| Ageliferin | Plasmodium falciparum | 1.5 µM | Agelas/Axinella genera |

Antifouling Properties

Sessile marine organisms like sponges often produce secondary metabolites to defend against surface fouling. researchgate.net The sponge Axinella sp. is a source of potent antifouling compounds, notably hymenialdisine (B1662288) and debromohymenialdisine (B1669978). researchgate.net These compounds have been shown to be effective against a range of common fouling organisms. researchgate.net

The antifouling activity was evaluated against the green mussel Perna viridis, the bryozoan Bugula neritina, and the green alga Ulva prolifera. researchgate.net Hymenialdisine and debromohymenialdisine demonstrated significant inhibition of byssus thread production in P. viridis and settlement of B. neritina larvae and U. prolifera spores. researchgate.net These findings suggest that these compounds play a role in the chemical defense of Axinella sp. against biofouling. researchgate.net

| Compound | Target Organism | Activity (EC50) |

|---|---|---|

| Hymenialdisine | Perna viridis (Green Mussel) | 31.77 µg/mL |

| Debromohymenialdisine | Perna viridis (Green Mussel) | 138.18 µg/mL |

| Hymenialdisine | Bugula neritina (Bryozoan) | 3.43 µg/mL |

| Debromohymenialdisine | Bugula neritina (Bryozoan) | 8.17 µg/mL |

| Hymenialdisine | Ulva prolifera (Green Alga) | 8.31 µg/mL |

| Debromohymenialdisine | Ulva prolifera (Green Alga) | 0.67 µg/mL |

Enzyme Inhibition Profiles (e.g., Kinases, Proteases)

Compounds from Axinella species exhibit significant inhibitory activity against various enzymes, including kinases and proteases, which are critical targets in pharmacology. nih.gov

Kinase Inhibition: Hymenialdisine, originally isolated from Axinella verrucosa, is a potent inhibitor of Cyclin-Dependent Kinase-1 (CDK-1), a key regulator of the cell cycle. nih.gov It competitively inhibits CDK-1/cyclin B with an IC50 of 22 nM and also shows activity against other kinases like CDK-2/cyclin A (IC50 70 nM) due to the homologous ATP-binding sites across kinase families. nih.gov From the sponge Axynissa sp., the sesquiterpenoids (+)-curcuphenol and (+)-curcudiol were identified as inhibitors of Src protein kinase (IC50 7.8 µg/mL) and focal adhesion kinase (FAK) (IC50 9.2 µg/mL), respectively. nih.gov Additionally, a highly sulfated lipopolysaccharide from Axinella infundibula was found to inhibit human telomerase with an IC50 value of 2.0 µg/ml. dergipark.org.tr

Protease Inhibition: Protease inhibitors are crucial for regulating the activity of proteases, which can be harmful at high concentrations and are implicated in diseases like cancer and neurological disorders. vjs.ac.vn From the marine sponge Axinella cf. corrugata, two coumarin (B35378) derivatives, esculetin-4-carboxylic acid methyl ester and esculetin-4-carboxylic acid ethyl ester, were isolated. ubc.cascielo.br The ethyl ester was identified as an in vitro inhibitor of the SARS-Coronavirus 3CL-protease and effectively inhibited SARS-CoV replication in Vero cells at non-cytotoxic concentrations. ubc.cascielo.brresearchgate.net Furthermore, tetromycins isolated from Streptomyces axinellae, a bacterium associated with Axinella polypoides, have shown inhibitory activity against several proteases including rhodesain, falcipain-2, cathepsin L, cathepsin B, and SARS-CoV-PLpro. researchgate.net

| Compound | Enzyme Target | Activity (IC50/Ki) | Source Organism |

|---|---|---|---|

| Hymenialdisine | CDK-1/cyclin B | 22 nM (IC50) | Axinella verrucosa |

| Hymenialdisine | CDK-2/cyclin A | 70 nM (IC50) | Axinella verrucosa |

| (+)-Curcuphenol | Src protein kinase | 7.8 µg/mL (IC50) | Axynissa sp. |

| (+)-Curcudiol | Focal Adhesion Kinase (FAK) | 9.2 µg/mL (IC50) | Axynissa sp. |

| Sulfated lipopolysaccharide | Human Telomerase | 2.0 µg/mL (IC50) | Axinella infundibula |

| Esculetin-4-carboxylic acid ethyl ester | SARS-CoV 3CL-protease | Inhibitor | Axinella cf. corrugata |

| Tetromycin B | Rhodesain | 0.62 µM (Ki) | Streptomyces axinellae from Axinella polypoides |

| Tetromycin B | Cathepsin B | 1.59 µM (Ki) | Streptomyces axinellae from Axinella polypoides |

Role of Symbiotic Microorganisms in Metabolite Production

The dense and diverse microbial communities residing within sponges, collectively known as the holobiont, are widely recognized as a major source of marine natural products. In Axinella sp., these symbiotic microorganisms play a crucial, though not fully elucidated, role in the production of a wide array of metabolites. The vast metabolic potential of these symbionts is a key area of research in understanding the chemical ecology of Axinella.

Genomic and Metagenomic Approaches for Biosynthetic Gene Cluster Identification

The advent of genomic and metagenomic techniques has revolutionized the study of sponge-associated microbial communities, allowing researchers to bypass the difficulties of culturing many of these symbiotic microbes. These approaches involve the direct sequencing of DNA from the entire sponge holobiont, providing a snapshot of the total genetic potential, including the biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites. nih.govbiorxiv.orgresearchgate.net

Metagenomic studies of various sponge species have revealed an astonishing diversity of BGCs, many of which are novel and have no known function. biorxiv.orgresearchgate.net These BGCs encode the enzymatic machinery for producing a wide range of compound classes, including polyketides, non-ribosomal peptides, and terpenoids. While studies specifically targeting the Axinella holobiont are part of this broader research effort, detailed reports on the specific BGCs identified from Axinella sp. and their corresponding metabolic products are still emerging. The analysis of metagenome-assembled genomes (MAGs) from sponge symbionts allows for the linking of specific BGCs to particular microbial taxa, offering clues as to which symbionts are responsible for producing certain compounds. biorxiv.orgresearchgate.net This approach has highlighted the immense and largely untapped biosynthetic potential within the microbiomes of sponges, including those of the genus Axinella.

Culturomics and Co-culture Studies of Sponge-Associated Microbes

While metagenomics reveals the genetic potential of a microbial community, culturomics aims to isolate and grow these microbes in the laboratory. This is a challenging but essential step in confirming the production of specific metabolites by individual microbial strains. Once isolated, co-culture experiments, where two or more microbial species are grown together, can be used to simulate the natural competitive environment within the sponge. These studies have shown that microbial interactions can trigger the activation of "silent" or cryptic BGCs, leading to the production of novel compounds not seen in single-strain cultures. mdpi.comresearchgate.net

For example, co-culturing sponge-derived actinomycetes has been shown to induce the biosynthesis of novel phenazines and other compounds. nih.gov While specific co-culture studies on microbes isolated from Axinella sp. are not yet widely reported, the principles demonstrated in other sponge systems are highly relevant. These studies underscore the importance of microbial interactions in shaping the chemical landscape of the sponge holobiont and suggest that similar processes are at play within Axinella sp.

Sponge Host Contribution to Metabolite Biosynthesis

While much of the focus has been on the microbial symbionts, it is increasingly clear that the sponge host itself is an active participant in the biosynthesis of secondary metabolites. Evidence suggests that Axinella species possess the genetic and biochemical pathways to produce a variety of compounds, challenging the notion that all sponge-derived natural products are of microbial origin. nih.gov

As mentioned previously, the production of the alkaloid stevensine (B1337892) by Axinella corrugata appears to be a host-driven process. Furthermore, genomic investigations have identified terpene synthase genes within the sponge genome, indicating a direct role for the host in terpenoid biosynthesis. Comparative metabolomic studies, which analyze the chemical profiles of different cellular fractions of the sponge, have also provided evidence for host-produced metabolites. For instance, some studies have shown that certain compounds are more abundant in the sponge's cells compared to the microbial cell fraction, suggesting they are produced by the host. nih.gov The cultivation of sponge cells in the form of primmorphs—organized cell aggregates—also offers a platform to study host-specific metabolite production in a controlled environment, free from microbial influence.

Environmental and Genetic Factors Influencing Metabolite Expression

The production of secondary metabolites in Axinella sp. is not static but is influenced by a variety of external and internal factors. Environmental conditions and the genetic makeup of the sponge can significantly impact the chemical profile of the holobiont. habitas.org.ukmarlin.ac.uk

Challenges and Future Directions in Research

Despite the significant potential of Axinella sp. as a source of novel bioactive compounds, several challenges remain in the research and development of these natural products.

Supply Problem : A major hurdle in the development of marine natural products is the limited availability of the compounds of interest. Sponges often produce these metabolites in minute quantities, and large-scale collection from the wild is often unsustainable and environmentally damaging. biomolther.org

Aquaculture and Cell Culture : To address the supply issue, efforts are being made to develop methods for the aquaculture of sponges and the in vitro culture of sponge cells or their associated microorganisms. nih.gov Cultivating sponge cells to produce bioactive alkaloids like debromohymenialdisine (B1669978) and hymenialdisine (B1662288) is an active area of research. nih.gov

Chemical Synthesis : Total synthesis of complex marine natural products is another viable solution to the supply problem, although it can be a long and challenging process. acs.org

Understanding Biosynthesis : Elucidating the biosynthetic pathways of these compounds is crucial for developing biotechnological production methods, such as expressing the relevant genes in a microbial host. nih.gov

Ecological Roles : Further research is needed to understand the ecological functions of these secondary metabolites in the marine environment, which could provide insights into their mechanisms of action. nih.gov

Future research on Axinella sp. will likely focus on overcoming these challenges through a combination of synthetic chemistry, biotechnology, and ecological studies. The continued exploration of this prolific genus promises to yield new chemical entities with the potential to become the next generation of therapeutic agents.

Synthetic Chemistry and Analogue Development of Axinella Sp. Natural Products

Total Synthesis Strategies for Architecturally Complex Metabolites

The total synthesis of architecturally complex Axinella metabolites, such as the axinellamines, massadines, and palau'amine, represents a significant benchmark in modern organic synthesis. nih.gov These dimeric pyrrole-imidazole alkaloids feature highly congested, polycyclic skeletons rich in nitrogen and halogen atoms, demanding creative and efficient bond-forming strategies. nih.gov

Several research groups have successfully navigated this complexity. The Baran group, for instance, developed two distinct and successful approaches to the axinellamines. nih.gov Their first-generation synthesis utilized an intramolecular aldol (B89426) reaction to construct the key cyclopentyl core. nih.gov A later, more efficient second-generation synthesis employed a Pauson-Khand reaction to assemble the same core, a strategy that enabled the gram-scale synthesis of axinellamines A and B. nih.govnih.gov This scalable route was crucial for enabling further biological investigation. nih.gov

Another key strategy involves the use of Diels-Alder reactions. Carreira and colleagues reported the first synthetic strategy directed toward the axinellamines that used a Diels-Alder reaction to establish the fully functionalized cyclopentyl core. nih.gov Romo's group, inspired by biosynthetic hypotheses, developed an approach centered on an oxidative ring-contraction. nih.gov More recently, a new asymmetric synthesis of axinellamines A and B has been described, featuring a key oxidative rearrangement and an anchimeric assistance-based chlorination reaction to install a challenging stereocenter. nih.govscispace.com

These campaigns have not only delivered the target natural products but have also showcased the power of specific reactions to assemble complex molecular frameworks.

Key Strategies in the Total Synthesis of Axinellamine Alkaloids

| Reaction/Strategy | Purpose | Key Features | Research Group | Reference(s) |

|---|---|---|---|---|

| Pauson-Khand Reaction | Construction of cyclopentyl core | Cobalt-catalyzed [2+2+1] cycloaddition of an alkyne, alkene, and carbon monoxide. Enabled a scalable, gram-scale synthesis. | Baran | nih.govnih.govnih.gov |

| Intramolecular Aldol Reaction | Construction of cyclopentyl core | Formed the core ring structure in an early asymmetric synthesis approach. | Baran | nih.gov |

| Diels-Alder Reaction | Formation of cyclopentyl core | [4+2] cycloaddition to establish the fully functionalized core. | Carreira | nih.govnih.gov |

| Oxidative Rearrangement | Skeletal rearrangement | Inspired by biosynthetic proposals to form the core structure. | Romo | nih.gov |

| TfNH₂-Assisted Spirocyclization | Stereocontrolled formation of spirocycle | Use of trifluoromethanesulfonamide (B151150) as a catalyst to achieve high diastereoselectivity in a key chlorination/cyclization step. | Baran | nih.govnih.gov |

| Zn/In-Mediated Barbier Reaction | Desymmetrizing side chain installation | A novel bimetallic system for a challenging Barbier-type coupling reaction. | Baran | nih.govnih.gov |

Semisynthesis and Chemical Modification for Structure-Activity Relationship (SAR) Studies

Semisynthesis and targeted chemical modifications of natural products are critical for elucidating structure-activity relationships (SAR) and optimizing lead compounds. mdpi.com For alkaloids from Axinella sp., such studies have been instrumental in identifying the structural features essential for their biological activity and in creating analogues with improved potency and selectivity. nih.govresearchgate.net

A prominent example is the work on hymenialdisine (B1662288) and its derivatives. Hymenialdisine is a potent inhibitor of several protein kinases. nih.gov Synthetic efforts have focused on modifying its pyrrolo[2,3-c]azepine skeleton to probe its interactions with kinase targets. By synthesizing a library of diverse analogues, researchers have identified compounds with dramatically altered selectivity profiles and, in some cases, antiproliferative activities up to 30-fold higher than the parent natural product. nih.gov

Similarly, SAR studies on fascaplysin (B45494), another Axinella alkaloid, have guided the development of more potent and selective anticancer agents. researchgate.net By synthesizing derivatives with modifications at various positions of the fascaplysin core, researchers could identify which structural elements were most beneficial for anticancer activity. For instance, the introduction of a chloro group at C-3 was found to effectively inhibit VEGF-mediated microvessel growth. researchgate.net These studies help to rationalize the activity of the natural products and provide a roadmap for the design of new therapeutic agents. mdpi.comresearchgate.net

Summary of Selected SAR Findings for Axinella Alkaloids

| Parent Compound | Modification | Observed Effect on Activity | Reference(s) |

|---|---|---|---|

| Hymenialdisine | Modification of the pyrrolo[2,3-c]azepine skeleton | Identification of analogues with enhanced and/or altered kinase inhibitory selectivity. | nih.gov |

| Hymenialdisine | Various substitutions | Led to molecules with significantly increased antiproliferative activity compared to the natural product. | nih.gov |

| Fascaplysin | Introduction of a chloro group at C-3 | Enhanced inhibition of VEGF-mediated microvessel growth. | researchgate.net |

| Hymenialdisine / Debromohymenialdisine (B1669978) | Presence/absence of bromine | Debromohymenialdisine showed higher cytotoxicity against L5178y mouse lymphoma cells than hymenialdisine. | rsc.org |

Development of Novel Synthetic Methodologies Inspired by Axinella sp. Structures

The pursuit of complex natural product total synthesis often drives the invention of new chemical reactions and strategies. The challenges posed by the unique structures of Axinella alkaloids have been a direct inspiration for methodological innovation.

During their successful gram-scale synthesis of the axinellamines, the Baran group developed three distinct and enabling methodological advances to overcome specific synthetic hurdles. nih.gov These were not merely applications of existing methods but novel solutions developed to address the unique reactivity of the complex intermediates. nih.govnih.gov

Ethylene Glycol-Assisted Pauson-Khand Reaction: A modification of the standard Pauson-Khand reaction that proved highly effective for the key cyclopentenone-forming step. nih.gov

Zn/In-Mediated Barbier-type Reaction: A unique bimetallic system using both zinc and indium was developed for a challenging Barbier coupling to install a key sidechain on a sterically hindered substrate. This combination achieved high yields where standard conditions failed. nih.govnih.gov

TfNH₂-Assisted Chlorination-Spirocyclization: The team discovered that trifluoromethanesulfonamide (TfNH₂) could catalytically promote a crucial spirocyclization reaction. This method proceeded with excellent yield and, critically, as a single diastereoisomer, solving a major stereocontrol issue from their previous route. nih.govnih.gov

These methodologies, born from the necessity of solving specific problems in the synthesis of Axinella alkaloids, have broader applicability and represent significant contributions to the toolkit of synthetic organic chemistry.

Chemoenzymatic Approaches in Metabolite Synthesis

Chemoenzymatic synthesis, which combines the versatility of chemical reactions with the unparalleled selectivity of biocatalysis, is an emerging and powerful strategy for the efficient production of complex molecules. nih.govmdpi.comresearchgate.net This approach offers advantages such as mild reaction conditions, reduced environmental impact, and exquisite stereoselectivity, which are highly desirable for the synthesis of intricate natural products. nih.govresearchgate.net

While the application of chemoenzymatic strategies to the synthesis of marine-derived alkaloids is a growing field of research, specific examples detailing the total or partial synthesis of compounds from Axinella sp. are not yet widely reported in the literature. nih.govmdpi.com However, the principles of this approach hold significant promise for accessing these complex structures. Enzymes such as lipases are frequently used for the kinetic resolution of chiral intermediates, while oxidoreductases can perform highly stereoselective reductions or oxidations. nih.govrsc.org Prenyltransferases are another class of enzymes used to catalyze key C-C bond-forming reactions in alkaloid biosynthesis. nih.gov

Theoretically, such enzymatic steps could be integrated into synthetic routes toward Axinella alkaloids. For example, a lipase-mediated desymmetrization could be employed to prepare a chiral building block for the axinellamine core, or an oxidoreductase could be used to set a key stereocenter in an intermediate. nih.govrsc.org As the discovery and engineering of robust enzymes for complex chemical transformations continue to advance, chemoenzymatic routes are poised to become a vital tool for the sustainable synthesis of Axinella natural products and their analogues. researchgate.net

Ecological Functions and Chemical Ecology of Axinella Sp. Metabolites

Chemical Defense Against Predation

A primary and extensively studied function of Axinella secondary metabolites is deterring consumption by predators. dergipark.org.tr Sponges of the order Axinellida, to which Axinella belongs, are known to produce extracts that are highly unpalatable to generalist predatory reef fish. int-res.com This chemical defense mechanism is crucial for their survival in predator-rich environments like coral reefs.

Research on specific species has identified the compounds responsible for this deterrence. In the Caribbean reef sponge Axinella corrugata, the dibrominated alkaloid stevensine (B1337892) was isolated as the principal feeding deterrent against a natural assemblage of reef fishes and specifically the Caribbean reef fish Thalassoma bifasciatum. psu.edunih.gov The crude extracts and the butanol-soluble partition containing stevensine significantly deterred fish feeding in both laboratory and field assays. psu.edu Stevensine is part of the oroidin (B1234803) class of brominated pyrrole (B145914) derivatives, a group of compounds known to function as chemical defenses in sponges of the families Axinellidae and Agelasidae. psu.edu

Similarly, studies on the Mediterranean sponge Axinella verrucosa revealed that its n-butanol extract demonstrated potent feeding deterrence against the generalist shrimp Palaemon elegans. researchgate.netint-res.com This activity was attributed to the bromopyrrole compound hymenidin, which was found in ecologically relevant concentrations within the sponge tissue. researchgate.netint-res.comresearchgate.net The presence of these potent chemical defenses highlights their importance in protecting the sponges from a variety of marine predators. researchgate.net

Table 1: Chemical Defense in Axinella Species

| Axinella Species | Predator(s) | Active Compound(s) | Reference(s) |

| Axinella corrugata | General reef fishes, Thalassoma bifasciatum (wrasse) | Stevensine | psu.edunih.gov |

| Axinella verrucosa | Palaemon elegans (shrimp) | Hymenidin | researchgate.netint-res.com |

| Axinellida order (general) | Thalassoma bifasciatum (wrasse) | Crude organic extracts | int-res.com |

Antifouling Properties and Deterrence of Biofilm Formation

As sessile organisms, sponges must maintain clean surfaces to ensure efficient water filtration for feeding and respiration. xmu.edu.cn The accumulation of microorganisms, algae, and invertebrate larvae, a process known as biofouling, can obstruct their pores and be detrimental to their health. nih.govxmu.edu.cn Axinella species produce a range of compounds that inhibit the settlement (antifouling) and growth of these organisms. xmu.edu.cn

Two prominent examples are the pyrrole-imidazole alkaloids hymenialdisine (B1662288) (HD) and debromohymenialdisine (B1669978) (DBH), isolated from Axinella sp. xmu.edu.cnresearchgate.netnih.gov These compounds have demonstrated significant antifouling activity against a variety of key fouling organisms. xmu.edu.cnresearchgate.net They inhibit the production of byssus threads in the green mussel Perna viridis, prevent the settlement of larvae from the bryozoan Bugula neritina, and deter the settlement of spores from the green alga Ulva prolifera. xmu.edu.cnresearchgate.net The high concentrations of these metabolites in the sponge tissue suggest they serve as a primary defense against surface fouling. xmu.edu.cn

Beyond macro-organisms, Axinella metabolites are also effective against microbial biofilms, which are often the first step in the fouling process. keralamarinelife.inresearchgate.net A glycoprotein (B1211001) lectin isolated from Axinella donnani has shown potent anti-biofilm activity, significantly reducing the biomass of biofilms produced by pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. keralamarinelife.inresearchgate.netnih.gov Similarly, the compound hymenidin, found in A. verrucosa, exhibits antibacterial properties, suggesting a dual role in defending against both predation and microbial fouling. researchgate.netint-res.com

Table 2: Antifouling and Anti-biofilm Activity of Axinella Metabolites

| Axinella Species | Active Compound(s) | Target Organism(s) | Activity (EC₅₀) | Reference(s) |

| Axinella sp. | Hymenialdisine (HD) | Perna viridis (Green Mussel) | 31.77 µg/ml | xmu.edu.cnresearchgate.net |

| Bugula neritina (Bryozoan) | 3.43 µg/ml | xmu.edu.cnresearchgate.net | ||

| Ulva prolifera (Green Alga) | 8.31 µg/ml | xmu.edu.cnresearchgate.net | ||

| Axinella sp. | Debromohymenialdisine (DBH) | Perna viridis (Green Mussel) | 138.18 µg/ml | xmu.edu.cnresearchgate.net |

| Bugula neritina (Bryozoan) | 8.17 µg/ml | xmu.edu.cnresearchgate.net | ||

| Ulva prolifera (Green Alga) | 0.67 µg/ml | xmu.edu.cnresearchgate.net | ||

| Axinella donnani | Lectin | Staphylococcus aureus (Bacteria) | Biomass reduction | keralamarinelife.inresearchgate.netnih.gov |

| Pseudomonas aeruginosa (Bacteria) | Biomass reduction | keralamarinelife.in | ||

| Axinella verrucosa | Hymenidin | Marine Bacteria | Antibacterial activity | researchgate.netint-res.com |

Inter- and Intraspecific Chemical Communication

Chemicals that mediate interactions between organisms are known as semiochemicals. researchgate.neteolss.net These are broadly divided into pheromones, which facilitate communication between individuals of the same species (intraspecific), and allelochemicals, which mediate interactions between different species (interspecific). researchgate.neteolss.net Allelochemicals that benefit the emitter, such as by repelling a predator, are termed allomones. researchgate.neteolss.net

The defensive compounds produced by Axinella are prime examples of allomones used in interspecific chemical communication. researchgate.net Metabolites like stevensine and hymenidin, which deter predators, and hymenialdisine and lectins, which prevent fouling, are all chemical signals that protect the sponge from other species. psu.eduresearchgate.netkeralamarinelife.in This form of chemical signaling is a crucial component of the sponge's ecological strategy, allowing it to compete for space and defend itself against threats in the complex marine environment. plos.orgint-res.com

In contrast, intraspecific chemical communication, involving the use of pheromones for purposes such as coordinating reproduction or aggregation, is not well-documented for the genus Axinella. nih.gov While such communication is vital for many marine invertebrates, specific pheromones have not yet been identified from these sponges. nih.govresearchgate.net The study of chemical ecology in Axinella has thus far focused primarily on the interspecific interactions of defense and competition. plos.orgint-res.com

Role in Host-Symbiont Interactions

Sponges are not solitary organisms but are complex holobionts, hosting diverse and abundant communities of microorganisms, including bacteria, archaea, and fungi. nih.govplos.org Many of the bioactive compounds isolated from sponges are, in fact, produced by these microbial symbionts. nih.gov The relationship between the sponge host and its microbial community is intricate and likely mediated by chemical signaling. nih.govrsc.org

Studies of the Caribbean sponge Axinella corrugata have revealed a highly specific and seasonally stable bacterial community. nih.govplos.orgnih.gov This community is distinct from that of the surrounding seawater and other sponge species, indicating a finely tuned symbiotic relationship. nih.gov Notably, A. corrugata hosts a high abundance of bacteria from the family Ectothiorhodospiraceae, which are involved in sulfur oxidation, as well as specific groups of Deltaproteobacteria and Nitrospira. nih.govresearchgate.net The stability and specificity of this microbial consortium suggest that chemical communication between the host and symbionts is essential for its maintenance and function. nih.govdntb.gov.ua

Future Directions and Research Opportunities

Integration of Multi-Omics Data for Holistic Understanding (Genomics, Transcriptomics, Proteomics, Metabolomics)

A comprehensive understanding of how and why Axinella sponges produce such a rich array of secondary metabolites requires a multi-faceted approach. The integration of various "omics" disciplines offers a powerful strategy to connect the sponge's genetic potential with its chemical output. While studies directly integrating a full multi-omics suite on Axinella sp. are emerging, the methodologies are well-established in marine biotechnology and fungal phytopathology. nih.govfrontiersin.org

Genomics: Sequencing the genomes of different Axinella species and their associated microorganisms will provide the fundamental blueprint of the biosynthetic pathways responsible for producing novel compounds.

Transcriptomics: By analyzing gene expression profiles under different environmental conditions, researchers can identify the specific genes that are activated during the production of certain metabolites. nih.gov This can offer clues about the ecological roles of these compounds and the triggers for their biosynthesis.

Proteomics: This involves the large-scale study of proteins, the functional workhorses of the cell. Proteomic analysis can identify the enzymes (proteins) directly involved in constructing the complex chemical scaffolds of Axinella natural products. nih.gov

Metabolomics: As the most direct link to the sponge's phenotype, metabolomics provides a snapshot of the small-molecule metabolites present in the organism at a specific time. nih.gov This non-targeted approach can reveal previously undiscovered compounds and variations in the chemical profile based on environmental or physiological states.

Combining these datasets will allow scientists to build comprehensive models that link genes to enzymes to metabolites, providing a holistic view of the sponge's biology and chemical ecology. This integrated approach is crucial for understanding the intricate interplay between the sponge host, its symbiotic microbial communities, and the biosynthesis of valuable compounds. nih.govfrontiersin.org

Computational Chemistry and In Silico Approaches for Target Identification and Mechanism Prediction

Modern drug discovery and chemical biology increasingly rely on computational tools to accelerate the identification of biological targets and to predict the mechanisms of action (MoA) for bioactive compounds. nih.govnih.gov These in silico methods offer a rapid and cost-effective way to screen compounds from Axinella sp. against vast biological databases, prioritizing the most promising candidates for further experimental validation.

Key computational approaches include:

Molecular Docking: This technique simulates the interaction between a small molecule (e.g., an Axinella alkaloid) and the three-dimensional structure of a target protein. It helps predict binding affinity and identify key interactions, offering insights into how a compound might inhibit an enzyme or modulate a receptor.